molecular formula C21H23N3O3S B2522083 N-((2-methyl-1H-indol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 852136-83-5

N-((2-methyl-1H-indol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2522083
CAS No.: 852136-83-5
M. Wt: 397.49
InChI Key: UKXINRNDPVITIH-UHFFFAOYSA-N
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Description

N-((2-methyl-1H-indol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an indole moiety, a pyrrolidine sulfonyl group, and a benzamide structure, which collectively contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methyl-1H-indol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Indole Derivative: The synthesis begins with the preparation of the 2-methyl-1H-indole-5-carbaldehyde through a Fischer indole synthesis or other suitable methods.

    N-Alkylation: The indole derivative is then subjected to N-alkylation using a suitable alkylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate.

    Sulfonylation: The resulting N-alkylated indole is reacted with pyrrolidine and a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions to introduce the pyrrolidin-1-ylsulfonyl group.

    Amidation: Finally, the intermediate is coupled with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-methyl-1H-indol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2-carboxylic acid derivatives.

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the pyrrolidine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Indole-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-((2-methyl-1H-indol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((2-methyl-1H-indol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural ligands, allowing the compound to bind to and modulate the activity of these targets. The sulfonyl group enhances the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-methyl-1H-indol-5-yl)methyl)-4-(morpholin-1-ylsulfonyl)benzamide
  • N-((2-methyl-1H-indol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

Uniqueness

Compared to similar compounds, N-((2-methyl-1H-indol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the pyrrolidine sulfonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-15-12-18-13-16(4-9-20(18)23-15)14-22-21(25)17-5-7-19(8-6-17)28(26,27)24-10-2-3-11-24/h4-9,12-13,23H,2-3,10-11,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXINRNDPVITIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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